molecular formula C13H17NO4 B14895575 n-(1,4-Dioxaspiro[4.5]decan-6-yl)furan-2-carboxamide

n-(1,4-Dioxaspiro[4.5]decan-6-yl)furan-2-carboxamide

Cat. No.: B14895575
M. Wt: 251.28 g/mol
InChI Key: WSZLFFSQAJWHLD-UHFFFAOYSA-N
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Description

n-(1,4-Dioxaspiro[4.5]decan-6-yl)furan-2-carboxamide is a chemical compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol This compound features a unique spirocyclic structure, which includes a furan ring and a dioxaspirodecane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(1,4-Dioxaspiro[4.5]decan-6-yl)furan-2-carboxamide can be achieved through a multi-step process. One common method involves the formation of 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane from 2-acetylcyclohexanone via ethylene ketal formation, hydrazone formation, and iodination . This intermediate is then subjected to palladium-catalyzed aminocarbonylation in the presence of a palladium-phosphine precatalyst to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

n-(1,4-Dioxaspiro[4.5]decan-6-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

n-(1,4-Dioxaspiro[4.5]decan-6-yl)furan-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of n-(1,4-Dioxaspiro[4.5]decan-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-(1,4-Dioxaspiro[45]decan-6-yl)furan-2-carboxamide is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-6-yl)furan-2-carboxamide

InChI

InChI=1S/C13H17NO4/c15-12(10-4-3-7-16-10)14-11-5-1-2-6-13(11)17-8-9-18-13/h3-4,7,11H,1-2,5-6,8-9H2,(H,14,15)

InChI Key

WSZLFFSQAJWHLD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C(C1)NC(=O)C3=CC=CO3)OCCO2

Origin of Product

United States

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